

Application Notes and Protocols: hCYP1B1-IN-1 in MCF-7 Breast Cancer Cells

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Compound of Interest		
Compound Name:	hCYP1B1-IN-1	
Cat. No.:	B12394735	Get Quote

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These application notes provide a comprehensive overview of the use of **hCYP1B1-IN-1**, a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1), in the context of MCF-7 breast cancer cell research. The following sections detail the mechanism of action, key experimental protocols, and expected outcomes based on available data.

Introduction

Human cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a variety of human cancers, including breast cancer.[1][2] In the context of estrogen receptor-positive (ER α +) breast cancer cell lines like MCF-7, CYP1B1 plays a significant role in the metabolic activation of procarcinogens and the metabolism of estrogens.[3][4][5] Specifically, CYP1B1 catalyzes the conversion of 17 β -estradiol (E2) to 4-hydroxyestradiol (4-OHE2), a metabolite that can induce DNA damage and promote tumorigenesis.[3][4] Given its role in cancer progression, CYP1B1 has emerged as a promising target for anticancer therapy.[1][2][6]

hCYP1B1-IN-1 is a highly potent small molecule inhibitor of hCYP1B1, also exhibiting antagonist activity towards the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1B1 expression.[2][7] Its demonstrated ability to inhibit the migration of MCF-7 cells underscores its potential as a tool for investigating the role of CYP1B1 in breast cancer metastasis and as a potential therapeutic agent.[2][7]



Product Information and Properties

A summary of the key properties of **hCYP1B1-IN-1** is provided in the table below.

Property	Value	Reference
Target	Human Cytochrome P450 1B1 (hCYP1B1)	[2][7]
IC50	3.6 nM	[2][7]
Secondary Target	Aryl Hydrocarbon Receptor (AhR) Antagonist	[2][7]
Key Features	Good metabolic stability and cell permeability	[2][7]
Observed Effect in MCF-7	Inhibits cell migration	[2][7]

Mechanism of Action in MCF-7 Cells

The primary mechanism of action of **hCYP1B1-IN-1** in MCF-7 cells is the direct inhibition of the enzymatic activity of CYP1B1. This inhibition blocks the metabolic conversion of estrogens and procarcinogens into their more carcinogenic forms. By inhibiting CYP1B1, **hCYP1B1-IN-1** is expected to reduce the levels of genotoxic estrogen metabolites, thereby mitigating their proliferative and mutagenic effects.

Furthermore, **hCYP1B1-IN-1**'s antagonism of the AhR provides a dual-pronged attack. The AhR is a ligand-activated transcription factor that plays a role in the induction of CYP1B1 expression. By blocking AhR signaling, **hCYP1B1-IN-1** can potentially downregulate the expression of CYP1B1, further reducing its activity within the cell.

The inhibition of MCF-7 cell migration by **hCYP1B1-IN-1** suggests an impact on signaling pathways that control cell motility and invasion. CYP1B1 has been implicated in promoting epithelial-mesenchymal transition (EMT) and activating the Wnt/β-catenin signaling pathway, both of which are crucial for cancer cell metastasis.[1][2][6]

Signaling Pathways

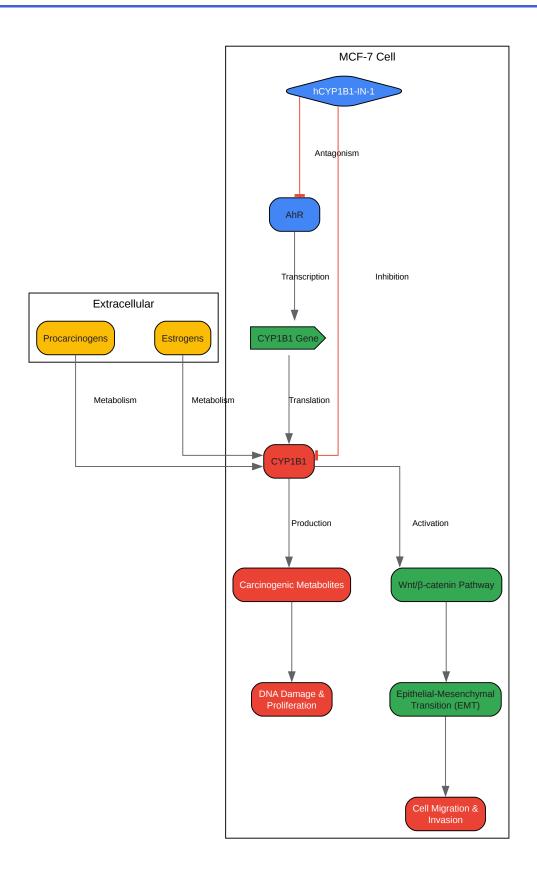




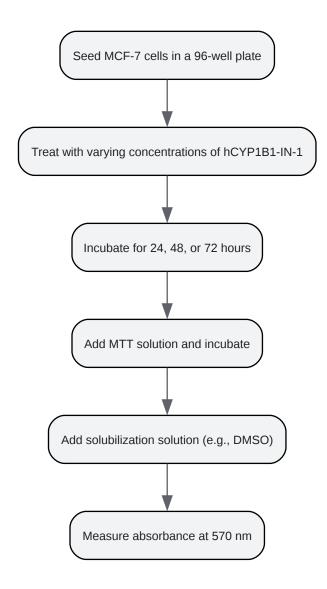


The following diagram illustrates the key signaling pathways influenced by hCYP1B1 and the points of intervention for hCYP1B1-IN-1.

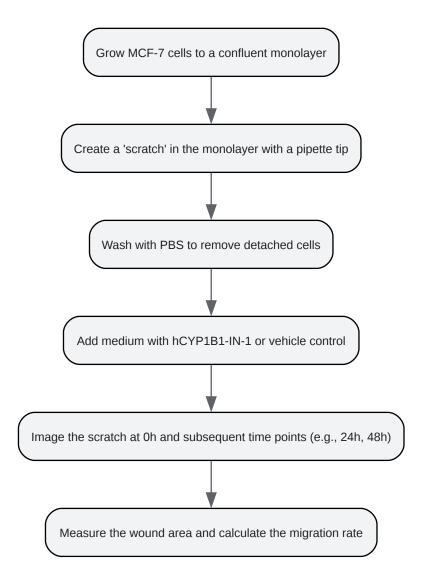












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